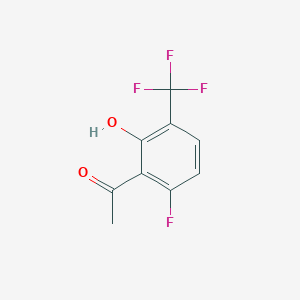
1-(4-(1-Fluoroethyl)phenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(1-Fluoroethyl)phenyl)ethanone is an organic compound with the molecular formula C10H11FO It is a derivative of acetophenone, where the phenyl ring is substituted with a fluoroethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(1-Fluoroethyl)phenyl)ethanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where a fluoroethylbenzene is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires a temperature range of 0-5°C to control the exothermic nature of the reaction.
Another method involves the use of Grignard reagents. In this approach, 4-(1-fluoroethyl)phenylmagnesium bromide is prepared by reacting 4-(1-fluoroethyl)bromobenzene with magnesium in anhydrous ether. This Grignard reagent is then reacted with acetyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization ensures efficient production.
化学反応の分析
Types of Reactions
1-(4-(1-Fluoroethyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid.
Major Products Formed
Oxidation: 4-(1-Fluoroethyl)benzoic acid.
Reduction: 1-(4-(1-Fluoroethyl)phenyl)ethanol.
Substitution: Various substituted derivatives depending on the substituent introduced.
科学的研究の応用
1-(4-(1-Fluoroethyl)phenyl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the study of steric and electronic effects in aromatic compounds.
Biology: Investigated for its potential as a bioactive compound. Studies focus on its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties. Research includes its use as a precursor for the synthesis of pharmaceutical agents with anti-inflammatory, analgesic, or antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials. Its derivatives are used in the manufacture of polymers, dyes, and agrochemicals.
作用機序
The mechanism of action of 1-(4-(1-Fluoroethyl)phenyl)ethanone involves its interaction with specific molecular targets. The compound can undergo keto-enol tautomerism, where the keto form (ethanone) and the enol form (hydroxyalkene) are in equilibrium. This tautomerism plays a crucial role in its reactivity and biological activity.
In biological systems, the compound may interact with enzymes and receptors, modulating their activity. The presence of the fluoroethyl group can enhance its binding affinity and selectivity towards specific targets, influencing various biochemical pathways.
類似化合物との比較
1-(4-(1-Fluoroethyl)phenyl)ethanone can be compared with other similar compounds such as:
4-Fluoroacetophenone: Similar structure but lacks the ethyl group. It has different reactivity and applications.
1-(4-Ethylphenyl)ethanone: Similar structure but lacks the fluoro group. It exhibits different electronic effects and reactivity.
4-Fluorobenzophenone: Contains a phenyl group instead of an ethyl group. It has distinct chemical properties and applications.
The uniqueness of this compound lies in the presence of both the fluoro and ethyl groups, which impart specific steric and electronic effects, making it valuable for various applications in research and industry.
特性
分子式 |
C10H11FO |
|---|---|
分子量 |
166.19 g/mol |
IUPAC名 |
1-[4-(1-fluoroethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H11FO/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3-7H,1-2H3 |
InChIキー |
TXOQEVFBLHQIOM-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C(C=C1)C(=O)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (1R,2R,3S,5S)-3-(2-hydroxybenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B13432832.png)
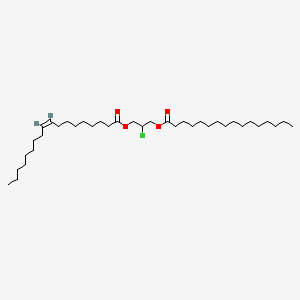
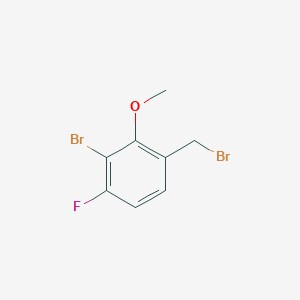
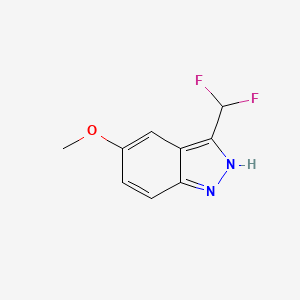
![N-[(1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl]-N-methylformamide](/img/structure/B13432860.png)
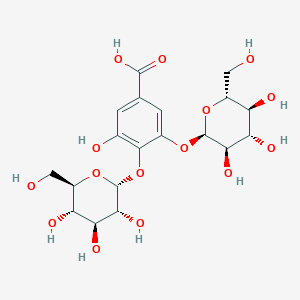


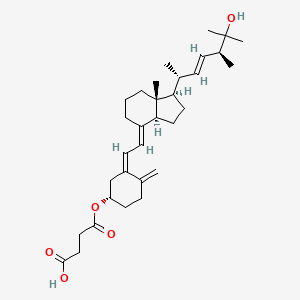
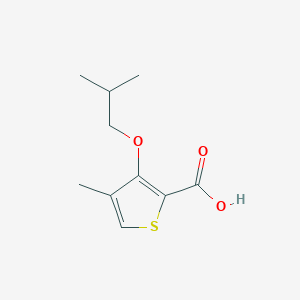
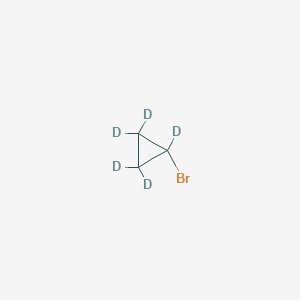
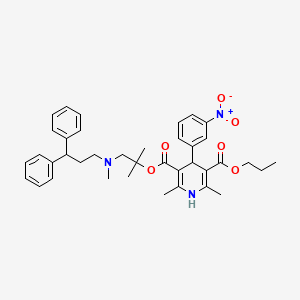
![1,1-Dimethylethyl Ester-N-[(1R)-1-([1,1'-biphenyl]-4-ylmethyl)-2-(phenylmethoxy)ethyl] Carbamic Acid](/img/structure/B13432901.png)
